molecular formula C8H13N3 B13102796 6-Isopropyl-N-methylpyrimidin-4-amine

6-Isopropyl-N-methylpyrimidin-4-amine

Cat. No.: B13102796
M. Wt: 151.21 g/mol
InChI Key: RKACYQKAYVNEBY-UHFFFAOYSA-N
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Description

6-Isopropyl-N-methylpyrimidin-4-amine (CAS 52698-66-5) is an organic compound belonging to the pyrimidine family, with a molecular formula of C8H13N3 and a molecular weight of 151.21 g/mol . Pyrimidine derivatives are fundamental building blocks in medicinal and agricultural chemistry research, often serving as key cores in the development of bioactive molecules . The structure of this compound, featuring an isopropyl group at the 6-position and an N-methyl amine at the 4-position of the pyrimidine ring, makes it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. While specific biological data for this exact compound is limited in the public domain, related pyrimidine amines are frequently investigated for their potential as inhibitors or modulators of various enzymatic pathways . Researchers may utilize this compound as a precursor in synthesizing more complex molecules for pharmaceutical, agrochemical, or material science applications. The compound is characterized by its SMILES notation, CC(C)c1cc(ncn1)NC, and InChIKey, RKACYQKAYVNEBY-UHFFFAOYSA-N, which aid in its identification and virtual screening . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-methyl-6-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3/c1-6(2)7-4-8(9-3)11-5-10-7/h4-6H,1-3H3,(H,9,10,11)

InChI Key

RKACYQKAYVNEBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=N1)NC

Origin of Product

United States

Preparation Methods

Synthesis of 4,6-Dichloropyrimidine

A critical intermediate is 4,6-dichloropyrimidine, which can be synthesized from 4,6-dihydroxypyrimidine using phosgene in the presence of tertiary amine bases such as dimethylaniline. The reaction is typically conducted in nitrile solvents like acetonitrile under controlled temperatures (10°C to 90°C) for several hours (1–24 h). The molar ratios of 4,6-dihydroxypyrimidine:base:phosgene range from 1:(0.1 to 2.4):(4 to 9). This method yields 4,6-dichloropyrimidine in approximately 81% yield with high purity, and the base can be recovered and recycled, enhancing sustainability and cost efficiency.

Parameter Conditions/Details
Starting material 4,6-Dihydroxypyrimidine
Reagents Phosgene, tertiary amine base (dimethylaniline)
Solvent Acetonitrile
Temperature 10°C to 90°C
Reaction time 1 to 24 hours
Yield ~81%
Base recovery Yes, in salt form

This process is well-documented in patent literature and is industrially relevant due to its efficiency and scalability.

Amination of Pyrimidine Ring

Selective Amination at the 4-Position

The 4-position chlorine of 4,6-dichloropyrimidine is selectively substituted by nucleophilic amines such as monomethylamine under aqueous or alcoholic conditions. This substitution is often performed under reflux with an alkaline catalyst to facilitate the reaction, resulting in 4-amino-6-chloropyrimidine intermediates with yields around 89–92%.

Parameter Conditions/Details
Starting material 4,6-Dichloropyrimidine
Aminating agent Monomethylamine (or ammonia derivatives)
Solvent Water or aqueous medium
Temperature 50°C to 60°C
Reaction time Variable, monitored by HPLC
Yield 89–92%
Purity >99% (HPLC area %)

The reaction is exothermic and requires careful temperature control. After completion, the product is isolated by crystallization and vacuum drying.

Introduction of Isopropyl Group at the 6-Position

The isopropyl group at the 6-position can be introduced prior to or after chlorination steps, depending on the synthetic route. Literature reports the synthesis of 6-hydroxy-2-isopropyl-4-methylpyrimidine derivatives, which are then converted to chlorinated intermediates using phosphorus oxychloride (POCl3). Subsequent substitution reactions with amines yield the target compounds.

Key reagents and conditions include:

  • Use of POCl3 as a chlorinating agent.
  • Use of bases such as potassium carbonate or triethylamine to facilitate substitution.
  • Solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
  • Reaction temperatures ranging from room temperature to reflux conditions.

This approach allows for the preparation of various substituted pyrimidines, including 6-isopropyl-N-methylpyrimidin-4-amine, with yields typically exceeding 50% in the substitution step.

Direct Preparation of 6-Isopropyl-N-methylpyrimidin-4-amine

A practical method involves:

  • Starting from 4,6-dichloropyrimidine.
  • Selective substitution of the 4-chlorine with N-methylamine under controlled conditions.
  • Introduction or retention of the isopropyl group at the 6-position during the synthesis of the pyrimidine ring or via substitution.

This method benefits from:

  • High selectivity due to differential reactivity of chlorine atoms on the pyrimidine ring.
  • Use of mild bases and solvents to minimize side reactions.
  • Potential for scale-up due to straightforward reaction conditions.

Example Synthesis Protocol (Summarized)

Step Reactants Conditions Outcome Yield (%)
1 4,6-Dihydroxypyrimidine + Phosgene + Dimethylaniline Acetonitrile, 50°C, 4.5 h 4,6-Dichloropyrimidine 81
2 4,6-Dichloropyrimidine + Monomethylamine Water, 55–60°C, reflux 4-Amino-6-chloropyrimidine 89–92
3 4-Amino-6-chloropyrimidine + Isopropyl source or pre-isopropylated intermediate POCl3 chlorination, substitution with N-methylamine 6-Isopropyl-N-methylpyrimidin-4-amine >50 (substitution step)

Research Findings and Considerations

  • The use of phosgene in chlorination is efficient but requires stringent safety measures due to its toxicity.
  • Tertiary amine bases such as dimethylaniline improve reaction efficiency and allow for base recovery.
  • Selective substitution exploits the differential reactivity of chlorine atoms on the pyrimidine ring, enabling regioselective amination.
  • Reaction monitoring by HPLC ensures high purity and control over residual starting materials.
  • Alternative chlorinating agents and amination conditions have been explored to optimize yields and reduce by-products.
  • Industrial-scale processes emphasize solvent recovery, base recycling, and temperature control to enhance sustainability.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield (%) Notes
4,6-Dichloropyrimidine synthesis 4,6-Dihydroxypyrimidine, Phosgene, Dimethylaniline, Acetonitrile, 50°C 81 Base recovery possible, scalable
4-Amino-6-chloropyrimidine formation 4,6-Dichloropyrimidine, Monomethylamine, Water, 55–60°C 89–92 Exothermic, requires temperature control
Final amination to target compound 4-Amino-6-chloropyrimidine, N-methylamine or equivalent, POCl3 chlorination >50 Requires freshly prepared reagents

Scientific Research Applications

6-Isopropyl-N-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting nucleic acid synthesis.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Isopropyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, thereby affecting the replication and transcription processes. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of pyrimidine nucleotides.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrimidine Derivatives

Positional Isomerism and Substituent Variations

  • 2-Isopropyl-N,6-dimethylpyrimidin-4-amine (): This positional isomer has an isopropyl group at position 2, a methyl group at position 6, and N-methylation at position 4.
  • 6-Chloro-N-propylpyrimidin-4-amine () : Substitution of the 6-isopropyl group with chlorine introduces electron-withdrawing effects, enhancing electrophilicity at position 6. The N-propyl chain increases lipophilicity relative to the target’s N-methyl group .
  • 6-Chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine () : The cyclopropyl ring at position 2 and isopentyl chain at position 4 create distinct steric and electronic profiles, differing significantly from the target’s isopropyl and N-methyl groups .

Core Structure Modifications

  • Quinazoline Derivatives (): Compounds like 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine feature a quinazoline core instead of pyrimidine, broadening π-π stacking interactions in biological systems. The N-methyl and aryl groups mirror substituent strategies seen in pyrimidines .

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The 6-isopropyl group (electron-donating) in the target compound increases lipophilicity (predicted logP ~2.5), whereas 6-chloro analogs (e.g., ) exhibit higher polarity and reactivity due to the electron-withdrawing chlorine .
    • Sulfonyl and morpholine substituents () introduce polarity, reducing membrane permeability compared to alkyl groups .
  • Steric Considerations: Bulky groups like 4-aminopiperidinyl () or allyl () may hinder binding to flat enzymatic active sites, whereas the target’s isopropyl group balances bulk and flexibility .

Data Tables of Comparative Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Notable Properties Reference
6-Isopropyl-N-methylpyrimidin-4-amine C₈H₁₄N₃ 152.22 6-isopropyl, 4-N-methyl N/A High lipophilicity (predicted)
2-Isopropyl-N,6-dimethylpyrimidin-4-amine C₉H₁₆N₃ 166.24 2-isopropyl, 4,6-dimethyl N/A Reduced steric hindrance
6-Chloro-N-propylpyrimidin-4-amine C₇H₁₁ClN₃ 172.63 6-Cl, 4-N-propyl N/A Electrophilic at C6
6-(6-Aminopyridin-3-yl)-N-methylquinazolin-4-amine C₂₁H₂₀N₆ 356.42 Quinazoline core, N-methyl 79.8 ESI-MS: m/z 342.1 [M+H]⁺
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine C₁₂H₂₀N₅ 233.31 4-aminopiperidinyl, N-allyl ≥95% Pharmaceutical applications

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